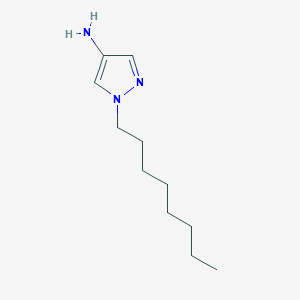
Ethyl 3-(2-methylpiperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a propanoate ester group . The molecular weight of this compound is 199.3 .Wissenschaftliche Forschungsanwendungen
EMPP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as plastics, polymers, and pharmaceuticals. It is also used in the production of catalysts and in the development of new materials. EMPP is also used in the study of cell biology, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, EMPP is used in the development of new drugs, as it can be used to study the structure and activity of drug molecules.
Wirkmechanismus
EMPP is a synthetic compound that acts as a proton acceptor. This means that when EMPP is exposed to a proton, it will accept the proton and form a covalent bond with it. This covalent bond is then used to form other compounds. EMPP can also act as a catalyst, which means it can speed up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
EMPP is not known to have any direct biochemical or physiological effects. However, the compounds that are produced using EMPP may have effects on the body. For example, the compounds that are produced using EMPP may have the ability to interact with certain enzymes or proteins in the body, which could potentially lead to changes in the body's biochemistry or physiology.
Vorteile Und Einschränkungen Für Laborexperimente
EMPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a wide range of compounds. Additionally, EMPP is relatively stable and can be stored for long periods of time without degrading. However, EMPP can be difficult to work with due to its reactivity and can produce toxic byproducts when reacting with other compounds.
Zukünftige Richtungen
The potential future directions for EMPP are vast. EMPP could be used to develop new materials for use in engineering, such as polymers and plastics. It could also be used to develop new drugs, as it can be used to study the structure and activity of drug molecules. Additionally, EMPP could be used to study the structure and function of proteins, enzymes, and other biological molecules, which could lead to new insights into the workings of the human body. Finally, EMPP could be used to develop new catalysts, which could be used to speed up the rate of chemical reactions.
Synthesemethoden
EMPP can be synthesized using a variety of methods, including the Sohxlet-Friedel-Crafts reaction, the Diels-Alder reaction, and the Wittig reaction. The Sohxlet-Friedel-Crafts reaction is the most commonly used method for producing EMPP, as it is relatively simple and cost-effective. The Diels-Alder reaction is more complex and requires specialized equipment, but it can be used to produce large quantities of EMPP in a shorter amount of time. The Wittig reaction is also used to synthesize EMPP, but it is not as widely used as the other two methods due to its complexity and cost.
Eigenschaften
IUPAC Name |
ethyl 3-(2-methylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEBADGHDAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)


![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
